molecular formula C19H18N6 B12190111 Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine CAS No. 6220-38-8

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine

Cat. No.: B12190111
CAS No.: 6220-38-8
M. Wt: 330.4 g/mol
InChI Key: PVOKCUYLIVERHD-UHFFFAOYSA-N
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Description

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications. The structure of this compound includes a pyrazolo[4,5-e]pyrimidine core, which is fused with a phenyl group and a pyridyl ethylamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with pyrimidine precursors under controlled conditions. For instance, the reaction of 6-methyl-2-methylsulfanylpyrimidin-4-ylhydrazine with ethyl acetoacetate can yield intermediate compounds, which are further reacted with aromatic aldehydes to form the desired pyrazolopyrimidine derivatives .

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve higher yields and purity. Techniques such as ultrasonic-assisted synthesis have been employed to enhance reaction rates and yields. This method involves the use of ultrasonic waves to facilitate the cyclization reactions, leading to efficient synthesis of pyrazolopyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine involves its interaction with specific molecular targets. As a CDK2 inhibitor, it binds to the active site of the CDK2/cyclin A2 complex, inhibiting its activity. This leads to the disruption of cell cycle progression and induction of apoptosis in cancer cells . The compound’s structure allows it to interact with various enzymes and receptors, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1-phenylpyrazolo[4,5-e]pyrimidin-4-yl)(2-(2-pyridyl)ethyl)amine stands out due to its unique combination of a pyrazolopyrimidine core with a phenyl and pyridyl ethylamine moiety. This structure imparts distinct biological activities and makes it a valuable compound for research and development in various fields.

Properties

CAS No.

6220-38-8

Molecular Formula

C19H18N6

Molecular Weight

330.4 g/mol

IUPAC Name

N-methyl-1-phenyl-N-(2-pyridin-2-ylethyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C19H18N6/c1-24(12-10-15-7-5-6-11-20-15)18-17-13-23-25(19(17)22-14-21-18)16-8-3-2-4-9-16/h2-9,11,13-14H,10,12H2,1H3

InChI Key

PVOKCUYLIVERHD-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CC=CC=N1)C2=NC=NC3=C2C=NN3C4=CC=CC=C4

Origin of Product

United States

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